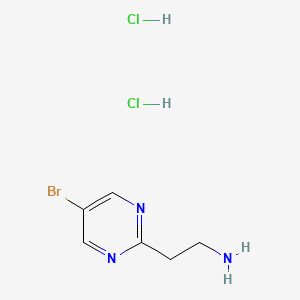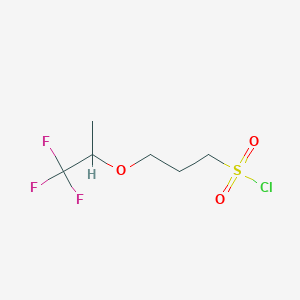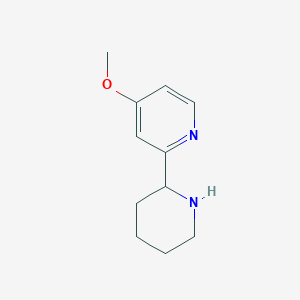
4-Methoxy-2-(piperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a piperidine ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxypyridine with piperidine under specific conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2-(piperidin-2-yl)pyridine, while reduction of the pyridine ring can produce 4-methoxy-2-(piperidin-2-yl)piperidine .
Aplicaciones Científicas De Investigación
4-Methoxy-2-(piperidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and piperidine groups contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-(piperidin-2-yl)pyridine: Unique due to the presence of both methoxy and piperidine groups.
2-(Piperidin-2-yl)pyridine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-Methoxy-2-(pyrrolidin-2-yl)pyridine: Similar structure but with a pyrrolidine ring instead of piperidine, leading to different properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy and piperidine groups enhances its versatility in various applications .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
4-methoxy-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8,10,12H,2-4,6H2,1H3 |
Clave InChI |
UIPMQPDOCLWZGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1)C2CCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)




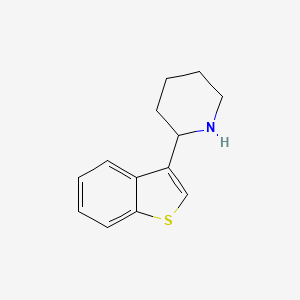
![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
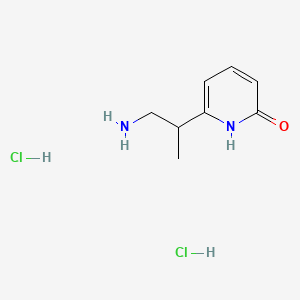

![Dimethyl({[4-(pyrrolidin-3-yloxy)pyridin-2-yl]methyl})aminetrihydrochloride](/img/structure/B13528130.png)
